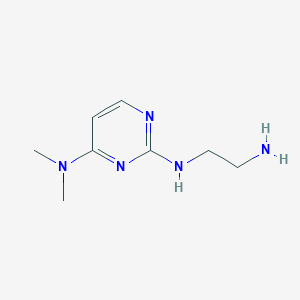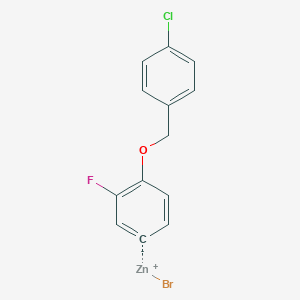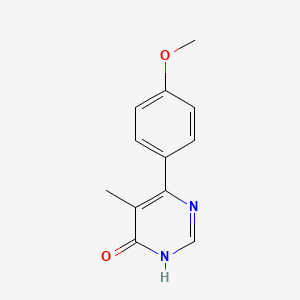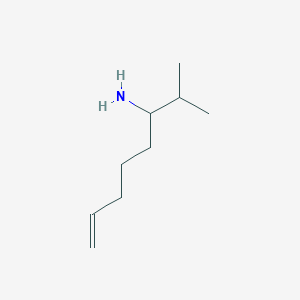
2-Methyloct-7-en-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyloct-7-en-3-amine is an organic compound with the molecular formula C9H19N It is a primary amine with a unique structure that includes an alkene group, making it an interesting subject for various chemical studies and applications
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyloct-7-en-3-amine can be achieved through several methods. One common approach involves the reductive amination of 2-methyloct-7-en-3-one. This reaction typically uses a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in the presence of an amine source like ammonia or a primary amine.
Another method involves the hydroamination of 2-methyloct-7-en-1-yne, where the alkyne is converted to an amine through the addition of ammonia or an amine under catalytic conditions. Catalysts such as palladium or platinum are often used to facilitate this reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reductive amination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques like distillation and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyloct-7-en-3-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: The alkene group can be reduced to an alkane using hydrogenation reactions with catalysts such as palladium on carbon (Pd/C).
Substitution: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: KMnO4, H2O2
Reduction: H2, Pd/C
Substitution: Alkyl halides, base (e.g., NaOH)
Major Products
Oxidation: Imines, nitriles
Reduction: Saturated amines
Substitution: Alkylated amines
Applications De Recherche Scientifique
2-Methyloct-7-en-3-amine has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme-substrate interactions and as a building block for biologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mécanisme D'action
The mechanism of action of 2-Methyloct-7-en-3-amine involves its interaction with various molecular targets. As a primary amine, it can form hydrogen bonds and ionic interactions with proteins and enzymes, influencing their activity. The alkene group allows for additional reactivity, enabling the compound to participate in various chemical transformations within biological systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Methylhex-5-en-3-amine
- 2-Methylhept-6-en-3-amine
- 2-Methylnon-8-en-3-amine
Comparison
Compared to its analogs, 2-Methyloct-7-en-3-amine has a unique balance of hydrophobic and hydrophilic properties due to its alkene and amine groups. This makes it particularly versatile in both organic synthesis and biological applications. Its longer carbon chain compared to 2-Methylhex-5-en-3-amine and 2-Methylhept-6-en-3-amine provides increased hydrophobicity, which can be advantageous in certain chemical environments.
Propriétés
Formule moléculaire |
C9H19N |
|---|---|
Poids moléculaire |
141.25 g/mol |
Nom IUPAC |
2-methyloct-7-en-3-amine |
InChI |
InChI=1S/C9H19N/c1-4-5-6-7-9(10)8(2)3/h4,8-9H,1,5-7,10H2,2-3H3 |
Clé InChI |
WESXXXHDFXDQPX-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(CCCC=C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


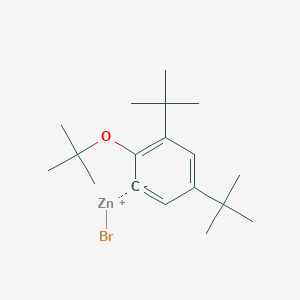
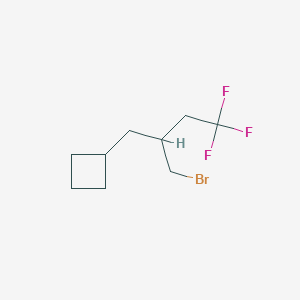

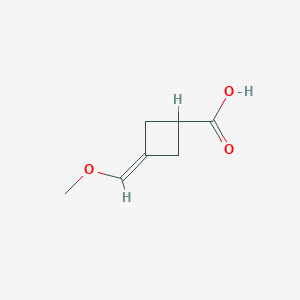

![1-(3-oxabicyclo[3.1.0]hexan-1-yl)-N-methylmethanamine](/img/structure/B14883040.png)
![Methyl 7-oxo-6-oxa-3-azabicyclo[3.2.1]octane-3-carboxylate](/img/structure/B14883046.png)
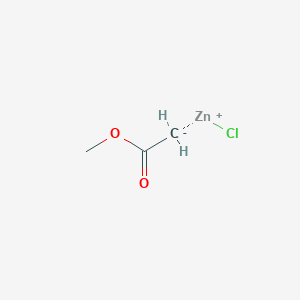
![Ethyl 2-(6-bromobenzo[d]oxazol-2-yl)acetate](/img/structure/B14883055.png)
